

Spectroscopic analysis of Quaternium-22 (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Quaternium-22	
Cat. No.:	B1198380	Get Quote

Spectroscopic Analysis of Quaternium-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of **Quaternium-22**, a quaternary ammonium compound utilized in various cosmetic and personal care formulations. Due to the limited availability of published experimental spectra for **Quaternium-22**, this document presents representative spectroscopic data based on its constituent moieties: a D-gluconamide derivative and an N,N-dimethyl-N-(2-hydroxyethyl)propylamine cation. These data serve as a reference for researchers and scientists engaged in the characterization and analysis of this compound.

Introduction

Quaternium-22, chemically known as (2-hydroxyethyl)dimethyl[3-(D-gluconoylamino)propyl]azanium chloride, is a complex molecule valued for its conditioning and antistatic properties. A thorough understanding of its structure and purity is crucial for its application in product development and for ensuring consumer safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and quality control of Quaternium-22.

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for **Quaternium-22**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for **Quaternium-22**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
N-(CH ₃) ₂	3.1 - 3.3	S
N-CH ₂ -CH ₂ -CH ₂	3.3 - 3.5	t
N-CH ₂ -CH ₂ -OH	3.8 - 4.0	t
CH ₂ -OH (Gluconamide)	3.5 - 3.7	m
CH-OH (Gluconamide)	3.9 - 4.5	m
NH-C=O	7.8 - 8.2	t
N-CH ₂ -CH ₂ -CH ₂	1.9 - 2.1	m
N-CH ₂ -CH ₂ -OH	3.6 - 3.8	t

Table 2: Predicted ¹³C NMR Chemical Shifts for **Quaternium-22**

Carbon	Predicted Chemical Shift (ppm)
N-(CH ₃) ₂	51 - 53
N-CH ₂ (propyl)	65 - 67
N-CH ₂ (hydroxyethyl)	58 - 60
CH ₂ (propyl)	24 - 26
CH ₂ (propyl)	38 - 40
C=O (amide)	174 - 176
CH ₂ -OH (Gluconamide)	63 - 65
CH-OH (Gluconamide)	70 - 75

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands for Quaternium-22

Wavenumber (cm ⁻¹)	Functional Group	Description
3500 - 3200	O-H, N-H	Broad, strong absorption due to hydroxyl and amide N-H stretching
3000 - 2850	С-Н	Stretching vibrations of aliphatic CH ₂ , CH ₃ groups
1680 - 1630	C=O	Amide I band (C=O stretching)
1570 - 1515	N-H	Amide II band (N-H bending)
1470 - 1450	С-Н	Bending vibrations of CH ₂ groups
1150 - 1000	C-O	Stretching vibrations of C-O bonds in the polyol chain

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Quaternium-22

Parameter	Value
Molecular Formula	C13H29ClN2O7
Molecular Weight	360.83 g/mol
Monoisotopic Mass	360.1663 Da
Predicted [M]+ Ion	m/z 325.2029

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Quaternium-22.

NMR Spectroscopy

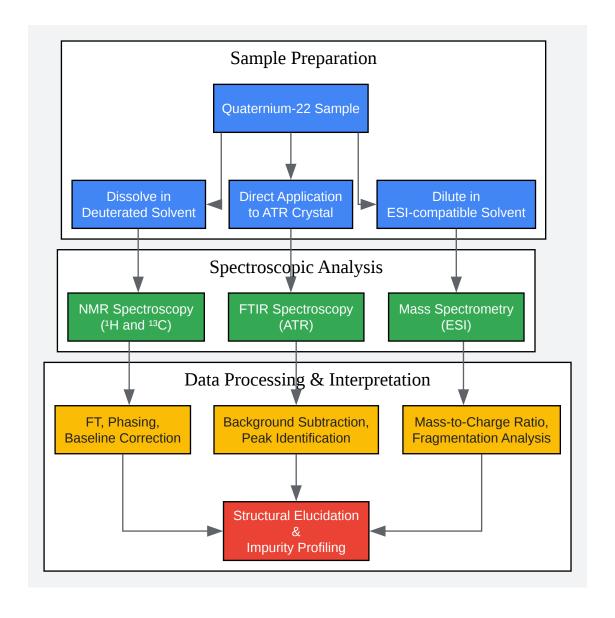
- Sample Preparation: Dissolve approximately 10-20 mg of Quaternium-22 in 0.6 mL of a suitable deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
 Ensure complete dissolution.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: 0-10 ppm.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

- Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

- Sample Preparation: As Quaternium-22 is often supplied as a viscous liquid or in solution,
 Attenuated Total Reflectance (ATR) is the recommended sampling technique. Place a small
 drop of the sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.
 - Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

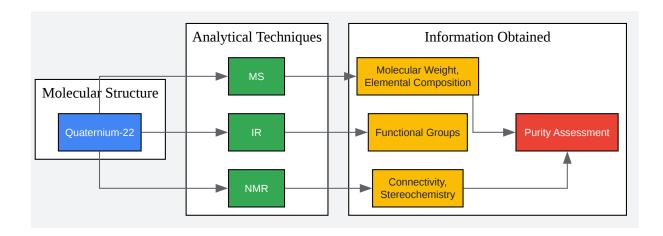
Mass Spectrometry



- Sample Preparation: Prepare a dilute solution of **Quaternium-22** (e.g., 1-10 μg/mL) in a solvent suitable for electrospray ionization, such as a mixture of methanol and water with a small amount of formic acid to promote ionization.
- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
- Data Acquisition (Positive Ion Mode):
 - Ionization Mode: Electrospray Ionization (ESI+).
 - Mass Range: m/z 100-500.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V (can be varied to induce fragmentation).
 - Source Temperature: 100-150 °C.
 - Desolvation Temperature: 250-350 °C.
- Data Processing: The acquired mass spectrum will show the molecular ion and any fragment ions. Accurate mass data can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Quaternium-22**.



Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of Quaternium-22.

Click to download full resolution via product page

Caption: Relationship between spectroscopic techniques and structural information for **Quaternium-22**.

To cite this document: BenchChem. [Spectroscopic analysis of Quaternium-22 (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1198380#spectroscopic-analysis-of-quaternium-22-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com